Boc-D-2-Pal-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMODKKCXWFNEIK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98266-32-1 | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Boc-D-2-pyridylalanine?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and structure of Boc-D-2-pyridylalanine, a key building block in synthetic organic chemistry and drug discovery.

Chemical Structure and Identification

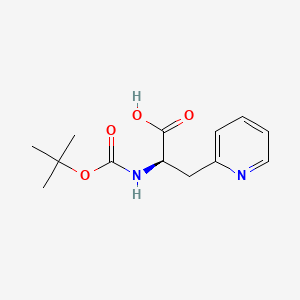

Boc-D-2-pyridylalanine, systematically named (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid, is a derivative of the amino acid D-alanine.[1] It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a pyridyl group attached to the beta-carbon. This unique structure, particularly the presence of the pyridine (B92270) ring, makes it a valuable component in the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications.[2] The Boc protecting group allows for controlled, stepwise reactions in peptide synthesis.[2]

Chemical Structure Diagram:

Caption: 2D representation of Boc-D-2-pyridylalanine.

Physicochemical and Identification Data

The following table summarizes key quantitative and identifying information for Boc-D-2-pyridylalanine.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | [1] |

| CAS Number | 98266-32-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2][3][4][6] |

| Molecular Weight | 266.29 g/mol | [1][3][4] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [1] |

| Appearance | White to off-white powder | [2][3][4] |

| Melting Point | 145-152 °C | [3][4][5] |

| Boiling Point | 436.9 °C at 760 mmHg | [3] |

| Density | 1.2 g/cm³ | [3] |

| Purity | ≥99% (HPLC) | [2] |

| Optical Rotation | [α]D²⁰ = +17 ± 2° (c=1 in MeOH) | [2] |

| Storage Temperature | 0-8 °C | [2][3][4] |

Experimental Protocols

General Protocol for N-tert-butoxycarbonylation of an Amino Acid:

This protocol is based on the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.

-

Materials:

-

D-2-pyridylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) (Et₃N)

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate (B1210297) (EtOAc)

-

5% Citric acid solution

-

Sodium sulfate (B86663) or magnesium sulfate (drying agent)

-

-

Procedure:

-

Dissolve D-2-pyridylalanine and a suitable base (e.g., 1.5 equivalents of triethylamine) in a 1:1 mixture of dioxane and water.

-

At room temperature, add di-tert-butyl dicarbonate (1.1 equivalents) to the solution with stirring.

-

Allow the reaction to proceed for several hours until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

-

Dilute the reaction mixture with water.

-

Extract the aqueous mixture with ethyl acetate to remove any unreacted Boc anhydride (B1165640) and byproducts.

-

Acidify the aqueous layer to a pH of approximately 3-4 using a 5% citric acid solution.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers, dry over sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude Boc-D-2-pyridylalanine.

-

The crude product can be further purified by recrystallization.

-

General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):

Boc-D-2-pyridylalanine is commonly used in Boc-chemistry solid-phase peptide synthesis.

-

Materials:

-

Boc-D-2-pyridylalanine

-

Peptide synthesis resin (e.g., Merrifield or PAM resin)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOAt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

-

Workflow:

-

Resin Swelling: Swell the resin in an appropriate solvent like DCM or DMF.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of TFA in DCM (typically 25-50%).

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of a hindered base, such as DIEA in DCM.

-

Amino Acid Coupling: Activate the carboxyl group of Boc-D-2-pyridylalanine using a coupling reagent and couple it to the free amino group on the resin.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Logical Workflow for SPPS:

Caption: General workflow for incorporating Boc-D-2-pyridylalanine in SPPS.

Applications in Research and Development

Boc-D-2-pyridylalanine serves as a crucial intermediate in the synthesis of various compounds of interest in the pharmaceutical and chemical industries.

-

Pharmaceutical Industry: It is utilized in the synthesis of heterocyclic amides that are designed as inhibitors of nitric oxide production.[3] This is relevant for developing drugs to treat conditions associated with high nitric oxide levels, such as inflammatory diseases.

-

Peptide Synthesis: As a non-natural amino acid, its incorporation into peptides can enhance their stability, receptor affinity, and biological activity.[2] The pyridine side chain can participate in unique interactions with biological targets.[2]

-

Chemical Synthesis: The Boc protecting group facilitates selective chemical modifications, making it a versatile building block for complex organic molecules.[3]

References

Boc-D-2-Pal-OH physical and chemical properties

An In-Depth Technical Guide to Boc-D-2-Pal-OH: Properties, Synthesis, and Application

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Physical and Chemical Properties

This compound is a synthetic amino acid derivative widely utilized as a building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise elongation of peptide chains. The D-configuration and the pyridyl side chain are introduced to modulate the biological activity and metabolic stability of the resulting peptides.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 98266-32-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2][3] |

| Molecular Weight | 266.29 g/mol | [1][2][3] |

| Melting Point | 145-152 °C | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Purity (Typical) | >98% | [3] |

| Predicted Boiling Point | 436.9 ± 40.0 °C (at 760 mmHg) | [2] |

| Predicted Density | 1.200 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 3.09 ± 0.10 | [2] |

Structural Information

| Attribute | Representation |

| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |

Experimental Protocols

Synthesis of this compound (General Protocol)

The synthesis involves the reaction of D-2-pyridylalanine with a Boc-donating reagent, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON), in the presence of a base.

Materials:

-

D-2-pyridylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O) or BOC-ON

-

Solvent: Dioxane/water, acetone (B3395972)/water, or similar

-

Base: Triethylamine (B128534) (Et₃N) or sodium hydroxide (B78521) (NaOH)

-

5% Citric acid solution or dilute hydrochloric acid

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware

Procedure using (Boc)₂O:

-

Dissolve D-2-pyridylalanine in a mixture of acetone and water.

-

Add triethylamine (Et₃N) to the solution.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the organic solvent (acetone) under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a cold, dilute solution of hydrochloric acid or citric acid, which may cause the product to precipitate.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[4]

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

The purity and identity of synthesized this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC):

-

Method: Reverse-phase HPLC (RP-HPLC) is the standard technique.

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength of 220 nm or 254 nm.

-

Expected Outcome: A single major peak indicating the purity of the compound. The retention time will be influenced by the hydrophobicity of the Boc group.[5]

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) is commonly used.

-

Mode: Positive ion mode is typical for detecting the protonated molecule [M+H]⁺.

-

Expected m/z: For C₁₃H₁₈N₂O₄, the expected monoisotopic mass is 266.1267. The observed m/z for [M+H]⁺ would be approximately 267.1345.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The presence of the Boc group is confirmed by a characteristic sharp singlet at approximately 1.4 ppm, integrating to 9 protons. Protons on the pyridyl ring and the amino acid backbone will appear at their characteristic chemical shifts.[5]

-

¹³C NMR: The carbonyl carbons and the carbons of the Boc group and the pyridyl ring will show signals at their expected chemical shifts.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of peptidomimetics and peptide-based therapeutics.[6] The incorporation of this unnatural amino acid can confer several advantageous properties to a peptide:

-

Enhanced Metabolic Stability: The D-configuration of the amino acid provides resistance to degradation by proteases, which are stereospecific for L-amino acids. This can lead to a longer in vivo half-life of the peptide drug.

-

Modulation of Receptor Binding: The pyridyl side chain can introduce new hydrogen bonding or π-stacking interactions with the target receptor, potentially altering the binding affinity and selectivity of the peptide.[7]

-

Improved Pharmacokinetic Properties: The introduction of the pyridyl group can affect the solubility and overall physicochemical properties of the peptide, which can be optimized for better oral bioavailability.[7]

A notable application is in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, where the substitution of natural amino acids with residues like D-3-pyridylalanine has been shown to enhance receptor binding affinity and antagonist potency.[8]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. BOC-D-2-PYRIDYLALANINE CAS#: 98266-32-1 [amp.chemicalbook.com]

- 3. biocrick.com [biocrick.com]

- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-2-Pal-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butoxycarbonyl-D-2-pyridylalanine (Boc-D-2-Pal-OH), a valuable building block in peptide synthesis and drug discovery. This document details the synthetic protocols, purification methods, and analytical characterization of this important compound.

Introduction

This compound, also known as N-α-(tert-Butoxycarbonyl)-3-(2-pyridyl)-D-alanine, is a non-proteinogenic amino acid derivative. The presence of the pyridine (B92270) ring introduces unique conformational constraints and potential for metal coordination in peptides, making it a valuable component in the design of peptidomimetics and novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 98266-32-1 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][3] |

| Molecular Weight | 266.29 g/mol | [1][3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 145-152 °C | [1][2] |

| Optical Rotation | [α]D²⁰ = +17 ± 2° (c=1 in MeOH) | [4] |

| Storage Temperature | 2-8 °C, sealed in a dry environment | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the commercially available D-2-pyridylalanine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. A general synthetic pathway is illustrated below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a general method adapted from procedures for the Boc-protection of amino acids.

Materials:

-

D-2-pyridylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (Et₃N)

-

Dioxane

-

Deionized water

-

Ethyl acetate (B1210297)

-

5% aqueous citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve D-2-pyridylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq) to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 by the slow addition of a 5% aqueous citric acid solution.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by crystallization to obtain a high-purity solid.

Experimental Protocol: Crystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane (B92381) (or pentane)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane to the solution with gentle swirling until the solution becomes slightly turbid.

-

Allow the solution to cool to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization.

-

Collect the resulting white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the crystals under vacuum to a constant weight.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

References

Whitepaper: The Transformative Role of Unnatural Amino Acids in Modern Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Peptides represent a unique therapeutic class, positioned between small molecules and large biologics.[1][2] However, their clinical utility is often hampered by poor metabolic stability, low bioavailability, and lack of target specificity.[][4] The incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a powerful strategy to overcome these limitations.[1][5] UAAs, which are not among the 20 naturally encoded amino acids, provide a means to precisely modulate the physicochemical and pharmacological properties of peptides, leading to enhanced stability, conformational control, and novel functionalities.[6][7] This technical guide provides an in-depth overview of the core applications of UAAs in peptide synthesis, details key experimental methodologies for their incorporation, summarizes quantitative improvements in peptide properties, and illustrates relevant workflows and pathways.

Introduction: Expanding the Chemical Repertoire of Peptides

The therapeutic potential of peptides is immense, with over 100 peptide-based drugs in clinical use and more than 500 in development.[5] They offer high potency and selectivity but are often limited by rapid degradation by proteases and a high clearance rate, resulting in short in-vivo half-lives.[4][8] Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be introduced into peptide chains through chemical synthesis or genetic engineering.[][6] By expanding beyond the canonical 20 amino acids, UAAs introduce a vast new chemical space for peptide design. This allows for the rational engineering of peptides with improved drug-like properties, including enhanced stability against enzymatic degradation, increased cell permeability, and constrained conformations for higher receptor affinity and selectivity.[2][9]

Key Applications of Unnatural Amino Acids in Peptide Synthesis

The strategic incorporation of UAAs can be categorized by the specific improvements they impart to the peptide. These applications range from enhancing fundamental pharmacokinetic properties to introducing novel functionalities for probing biological systems.

Enhancing Proteolytic Stability and Pharmacokinetics

A primary application of UAAs is to increase a peptide's resistance to enzymatic degradation.[10]

-

N-Methylation: Introducing a methyl group to the backbone amide nitrogen (N-methylation) sterically hinders the approach of proteases, significantly increasing stability.[10][11] This modification can also improve membrane permeability and oral bioavailability by reducing the hydrogen bonding capacity of the peptide backbone.[12]

-

D-Amino Acid Substitution: Proteases are stereospecific and primarily recognize L-amino acids.[8] Replacing a key L-amino acid with its D-enantiomer at a cleavage site can render the peptide resistant to degradation.[13]

-

β- and γ-Amino Acids: Extending the peptide backbone with additional carbon atoms, as in β- or γ-amino acids, alters the peptide's conformation and makes the amide bonds unrecognizable to many proteases.[4][14]

Conformational Constraint and Receptor Selectivity

Many peptides are highly flexible, which can lead to non-specific binding and reduced affinity for their target. UAAs are instrumental in creating conformationally constrained peptides.

-

Peptide Stapling: This technique involves introducing two UAA-bearing olefinic side chains into a peptide, which are then covalently linked ("stapled") via a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[15][16] The resulting all-hydrocarbon staple locks the peptide into a stable α-helical conformation, which can enhance target binding, increase proteolytic resistance, and improve cell penetration.[16][17] Staples can be formed between amino acids at various positions, such as i, i+3; i, i+4; or i, i+7, to span one or two turns of the helix.[18]

-

Cyclization via Click Chemistry: Peptides can be cyclized by incorporating an azide-containing UAA and an alkyne-containing UAA. A subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction forms a stable triazole ring, creating a cyclic peptide with enhanced stability and defined conformation.[19][20]

Introducing Novel Chemical Functionalities (Bioorthogonal Chemistry)

UAAs can introduce chemically unique groups that are inert in biological systems but can undergo specific, high-yield reactions. This field, known as bioorthogonal chemistry, allows for precise peptide modification.

-

Click Chemistry: The CuAAC reaction is a prime example of click chemistry.[21] Incorporating azido (B1232118) and alkynyl UAAs allows for the post-synthetic modification of peptides.[20][22] This is widely used to conjugate peptides to other molecules such as fluorophores, imaging agents, PEG chains (for improved pharmacokinetics), or drug payloads.[21][22][23]

Probing Molecular Interactions

UAAs with unique reporter or reactive properties are invaluable tools for studying complex biological processes.

-

Fluorescent Labeling: Incorporating fluorescent unnatural amino acids (FlAAs) provides a minimally perturbative way to label peptides for use in fluorescence resonance energy transfer (FRET) analysis, real-time tracking of protein-protein interactions, and cellular imaging.[24][][26] Unlike large fluorescent protein tags, FlAAs are similar in size to natural amino acids and are less likely to disrupt native function.[24][]

-

Photo-Crosslinking: UAAs such as p-benzoyl-L-phenylalanine (Bpa) can be incorporated into a peptide sequence.[27] Upon exposure to UV light, the benzophenone (B1666685) group becomes activated and forms a covalent bond with nearby molecules, allowing researchers to "capture" transient peptide-protein or peptide-nucleic acid interactions.[16][27]

Methodologies for Incorporating Unnatural Amino Acids

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and versatile method for chemically synthesizing peptides containing UAAs.[28][29] The peptide is assembled step-by-step while anchored to an insoluble polymer resin, which simplifies the purification process by allowing excess reagents to be washed away after each step.[28] The general workflow is compatible with a vast array of UAAs, which are introduced as protected building blocks in the same manner as natural amino acids.[7]

Biosynthetic Methods

Complementary to chemical synthesis, UAAs can also be incorporated into proteins and peptides in vivo. This is achieved by creating an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[30] This aaRS/tRNA pair is designed to be mutually exclusive with the host cell's own machinery and specifically recognizes and incorporates a desired UAA in response to a unique codon, such as the amber stop codon (UAG).[30]

Experimental Protocols

The following protocols provide detailed methodologies for common SPPS-based applications of UAAs.

Protocol: Incorporation of an N-Methylated Amino Acid via SPPS

Coupling amino acids to a sterically hindered N-methylated residue is challenging and requires optimized conditions to achieve high yields.[31]

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal N-methyl amino acid.

-

Fmoc-protected amino acid (4 equivalents).

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4 equivalents).[31]

-

DIPEA (N,N-Diisopropylethylamine) (8 equivalents).[31]

-

DMF (N,N-Dimethylformamide).

-

Bromophenol blue solution in DMF for coupling monitoring.[31]

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and HATU (4 eq) in DMF. Add DIPEA (8 eq) and allow the solution to pre-activate for 3-5 minutes at room temperature.[12]

-

Coupling: Add the activated amino acid solution to the swollen, deprotected resin. Shake the reaction vessel at room temperature for 1-2 hours.[31]

-

Monitoring: Remove a small sample of resin beads, wash with methanol, and add the bromophenol blue test solution. A yellow color indicates complete coupling; a blue or green color indicates an incomplete reaction.[31]

-

Recoupling (if necessary): If the test is positive (blue/green), filter the resin and repeat the coupling step with a freshly prepared activated amino acid solution.

-

Washing: Once coupling is complete, filter the resin and wash thoroughly with DMF, followed by DCM (Dichloromethane) and Methanol, then dry under vacuum.

Protocol: On-Resin Peptide Cyclization via Click Chemistry

This protocol describes the formation of a triazole bridge between two UAAs incorporated into a resin-bound peptide.

Materials:

-

Peptide-resin containing one L-propargylglycine (Pra) and one azide-functionalized amino acid (e.g., L-azidonorleucine).

-

Copper(I) Iodide (CuI) (0.3 equivalents).

-

DIPEA (2 equivalents).

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF/DCM mixture.

Procedure:

-

Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc-SPPS, incorporating the protected alkyne- and azide-containing UAAs at the desired positions. The side chains of all other amino acids should remain protected.

-

Resin Preparation: After synthesis of the linear sequence, thoroughly wash the peptide-resin with DMF and then with DCM. Swell the resin in the reaction solvent (e.g., NMP) for 30 minutes.

-

Cyclization Reaction: To the resin suspension, add DIPEA (2 eq) followed by CuI (0.3 eq).[19]

-

Reaction Incubation: Agitate the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by cleaving a small sample and analyzing via LC-MS.

-

Washing: After the reaction is complete, filter the resin and wash extensively with the reaction solvent, followed by a 0.5% sodium diethyldithiocarbamate (B1195824) solution in DMF to chelate and remove residual copper, then wash with DMF and DCM.

-

Cleavage and Deprotection: Dry the resin and proceed with standard global deprotection and cleavage from the resin (e.g., using a TFA cocktail).

-

Purification: Purify the crude cyclic peptide using reverse-phase HPLC.

Quantitative Data Summary

The incorporation of UAAs yields quantifiable improvements in the pharmacological properties of peptides.

Table 1: Impact of UAAs on Peptide Stability and Activity

| Peptide/Target | Modification | Key Result | Reference |

| Gonadotropin-Releasing Hormone (GnRH) | D-amino acid & unnatural amino acid substitution (Triptorelin) | Half-life increased from ~5 minutes (native GnRH) to 2.8 hours. | [13] |

| Glucose-dependent insulinotropic polypeptide (GIP) | N-terminal acetylation (N-AcGIP) | In vivo half-life increased from 2-5 minutes to >24 hours. | [13] |

| Ascaphin-8 (antimicrobial peptide) | All-hydrocarbon stapling (single staple) | Half-life was 2-3 times longer than the unmetathesized linear analog. | [32] |

| Ascaphin-8 (antimicrobial peptide) | All-hydrocarbon stapling (double staple) | Half-life was 8 times longer than the unmetathesized linear analog. | [32] |

| Tachyplesin-I (antimicrobial peptide) | Disulfide bonds replaced with 1,4-substituted triazoles (click chemistry) | Analogs showed similar or slightly better antimicrobial activity than the native peptide. | [20] |

| p53-peptide analogs | Hydrocarbon stapling | Stapled peptides were able to overcome drug resistance in HDM2 mutants. | [18] |

Visualizing UAA Strategies and Workflows

// Examples ex1 [label="e.g., N-Methylation,\nD-Amino Acids", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ex2 [label="e.g., Stapling,\nCyclization", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ex3 [label="e.g., Click Chemistry,\nPhoto-Crosslinkers", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

stability -> ex1 [style=dashed, arrowhead=none]; conformation -> ex2 [style=dashed, arrowhead=none]; functionality -> ex3 [style=dashed, arrowhead=none]; } /dot Figure 2: Logical diagram illustrating how UAAs address the limitations of natural peptides.

Conclusion and Future Outlook

Unnatural amino acids are indispensable tools in modern peptide chemistry and drug discovery.[] They provide a rational and versatile approach to engineer peptides with enhanced therapeutic properties, overcoming the inherent limitations of their natural counterparts.[6] The ability to fine-tune stability, conformation, and functionality has already led to the development of more robust peptide drug candidates.[1][5] Future advancements will likely focus on the discovery of novel UAAs with unique functionalities, the development of more efficient and orthogonal incorporation methods (both chemical and biological), and the expansion of the UAA toolkit to create complex, multi-functional peptide-based therapeutics, imaging agents, and biomaterials.[6][]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 14. cpcscientific.com [cpcscientific.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. explorationpub.com [explorationpub.com]

- 17. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

- 21. bachem.com [bachem.com]

- 22. cpcscientific.com [cpcscientific.com]

- 23. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 24. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 26. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bitesizebio.com [bitesizebio.com]

- 28. m.youtube.com [m.youtube.com]

- 29. youtube.com [youtube.com]

- 30. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 31. peptide.com [peptide.com]

- 32. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of the Boc Protecting Group in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group holds a foundational position in the field of peptide chemistry. As one of the earliest and most influential developments in solid-phase peptide synthesis (SPPS), the Boc group paved the way for the routine chemical synthesis of peptides, revolutionizing research and drug development.[1] This technical guide provides a comprehensive exploration of the Boc protecting group, from its core chemical principles to detailed experimental protocols and its strategic applications in modern peptide science.

Core Principles of Boc Protection

The Boc group is an acid-labile protecting group for the α-amino functionality of amino acids.[2] Its utility in peptide synthesis is rooted in a strategy of "graduated acid lability," where the temporary Boc group can be removed with a moderately strong acid, while more permanent side-chain protecting groups (typically benzyl-based) require a much stronger acid for cleavage.[3] This differential stability allows for the selective deprotection and stepwise elongation of the peptide chain.[4]

The Boc/Benzyl (Boc/Bzl) protection strategy is considered quasi-orthogonal, as both types of protecting groups are removed by acidic conditions, albeit of different strengths.[4] This contrasts with the fully orthogonal Fmoc/tBu strategy, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base and acid, respectively).[5][6]

Mechanism of Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O) in the presence of a base.[7] The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[7]

Mechanism of Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[8] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl carbocation. This carbocation is a reactive electrophile and can lead to side reactions, necessitating the use of "scavengers" to trap it.[9][10] The resulting unstable carbamic acid intermediate rapidly decomposes into carbon dioxide and the free amine of the peptide chain.[8]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc-SPPS cycle is a repetitive process involving several key steps to elongate the peptide chain while it is anchored to a solid support (resin).

Quantitative Data

Solubility of Boc-Protected Amino Acids

The solubility of Boc-protected amino acids is a critical parameter for their handling and use in synthesis. Generally, the Boc group increases the hydrophobicity of the amino acid, enhancing its solubility in many organic solvents.

| Boc-Amino Acid | Dichloromethane (DCM) | Dimethylformamide (DMF) | Methanol |

| Boc-Gly-OH | Soluble | Very Soluble | Soluble |

| Boc-Ala-OH | Soluble | Very Soluble | Soluble |

| Boc-Val-OH | Soluble | Very Soluble | Soluble |

| Boc-Leu-OH | Soluble | Very Soluble | Soluble |

| Boc-Ile-OH | Soluble | Very Soluble | Soluble |

| Boc-Phe-OH | Soluble | Very Soluble | Soluble |

| Boc-Pro-OH | Very Soluble | Very Soluble | Very Soluble |

Note: This table provides a general overview. Specific solubility values can vary with temperature and the exact form of the Boc-amino acid (e.g., salt vs. free acid).[8][11][12][13][14]

Comparison of Coupling Reagents in Boc-SPPS

The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization.

| Coupling Reagent | Class | Typical Yield | Risk of Racemization | Key Considerations |

| DCC/HOBt | Carbodiimide/Additive | 85-90% | Moderate | A classic and economical choice. HOBt is crucial to suppress racemization. The dicyclohexylurea (DCU) byproduct is insoluble and must be filtered. |

| DIC/HOBt | Carbodiimide/Additive | 85-90% | Moderate | Similar to DCC/HOBt, but the diisopropylurea byproduct is soluble, making it more suitable for SPPS.[15] |

| HBTU | Aminium/Uronium Salt | 90-95% | Low | A cost-effective and reliable option for routine and challenging couplings.[15] |

| HATU | Aminium/Uronium Salt | >95% | Low | Highly efficient for hindered couplings, often with faster reaction times than HBTU. Should be used with a non-nucleophilic base like DIEA. |

| PyBOP | Phosphonium Salt | 90-95% | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. |

| COMU | Aminium/Uronium Salt | >95% | Low | A third-generation uronium reagent with high solubility and a good safety profile. Often outperforms HBTU in difficult sequences.[16] |

Note: Yields and racemization can be sequence-dependent.[15][17][18]

Experimental Protocols

Protocol for Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-terminal protection of an amino acid using Boc anhydride.

Materials:

-

Amino acid (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and Water (1:1 v/v) or another suitable solvent system

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in the chosen solvent system (e.g., 1:1 dioxane/water).

-

Add the base (e.g., triethylamine, 1.5 equivalents) and stir until the amino acid is fully dissolved.

-

Add (Boc)₂O (1.1 equivalents) to the solution at room temperature with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Add water to the residue and acidify to pH 2-3 with a suitable acid (e.g., 1 M HCl).

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the Boc-protected amino acid.[7][19][20]

Protocol for Manual Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in manual Boc-SPPS on a 1g peptide-resin.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

-

Boc-protected amino acid

-

Coupling reagent (e.g., HBTU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swelling: Swell the peptide-resin in DCM in a reaction vessel.

-

Deprotection:

-

Add a 50% TFA/DCM solution (10 mL) and stir for 5 minutes.

-

Filter and add a fresh 50% TFA/DCM solution (10 mL). Stir for an additional 20-25 minutes. Note: If Cys, Met, or Trp are present, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[21]

-

-

Washing: Filter the resin and wash sequentially with DCM (2x) and IPA (2x).

-

Neutralization:

-

Stir the resin in a 10% DIEA in DCM solution for 2 minutes.

-

Repeat the neutralization step once.

-

-

Washing: Wash the resin with DCM (3x) to remove excess base.

-

Coupling (In Situ Neutralization with HBTU):

-

In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in a minimal amount of DMF.

-

Add DIEA (4-8 equivalents) to the activation mixture.

-

Immediately add the activation mixture to the resin after the deprotection and DCM washes (omitting the separate neutralization step).

-

Agitate for 1-2 hours or until a negative ninhydrin (B49086) test is observed.[22][23][24]

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

Protocol for Final Cleavage from the Resin (HF Method)

Caution: Hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure requires a specialized, dedicated apparatus and extensive safety precautions.

Materials:

-

Dried peptide-resin

-

Scavenger cocktail (e.g., anisole, p-cresol)

-

Liquid anhydrous hydrogen fluoride (B91410) (HF)

-

Cold diethyl ether

Procedure:

-

Place the thoroughly dried peptide-resin in the reaction vessel of a specialized HF cleavage apparatus.

-

Carefully distill liquid HF into the reaction vessel at a low temperature (e.g., -78°C).

-

Stir the reaction at approximately 0°C for 1-2 hours.

-

Remove the HF by vacuum.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the precipitated peptide with cold ether, dissolve in a suitable solvent (e.g., aqueous acetic acid), and lyophilize.[10][16][25][26]

Protocol for Final Cleavage from the Resin (TFMSA Method)

Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative to HF that does not require a specialized apparatus.[27]

Materials:

-

Dried peptide-resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., thioanisole)

-

Cold diethyl ether

Procedure:

-

Suspend the dried peptide-resin in a mixture of TFA and a scavenger (e.g., thioanisole).

-

Cool the mixture in an ice bath.

-

Slowly add TFMSA to the stirred mixture.

-

Allow the reaction to proceed at 0°C to room temperature for 1-2 hours.

-

Precipitate the peptide by adding cold diethyl ether.

-

Filter and wash the crude peptide with cold ether.

-

Dissolve the peptide in a suitable solvent and lyophilize.[27][28]

Advantages and Disadvantages of the Boc Strategy

| Advantages | Disadvantages |

| Reduced Aggregation: The protonation of the N-terminus after each deprotection step can disrupt inter-chain hydrogen bonding, which is particularly beneficial for synthesizing long or hydrophobic peptides. | Harsh Deprotection Conditions: The repeated use of TFA for Boc removal can lead to degradation of sensitive residues and premature cleavage of the peptide from some resins. |

| Cost-Effective: Boc-protected amino acids and the solvents used are generally less expensive than those for Fmoc synthesis.[8] | Hazardous Final Cleavage: The final cleavage with HF requires specialized, expensive equipment and stringent safety protocols. TFMSA is a less hazardous alternative but may not be as effective for all peptides.[28][29] |

| Superior for Certain Sequences: The Boc strategy is often favored for the synthesis of "difficult" sequences prone to aggregation.[30] | Not Truly Orthogonal: The Boc/Bzl strategy relies on graduated acid lability, which can sometimes lead to a lack of complete selectivity.[4] |

| Good for Solution-Phase Synthesis: Boc-protected peptide fragments often have better solubility and crystallinity, facilitating their use in solution-phase fragment condensation.[8] | Side Reactions: The generation of the tert-butyl carbocation during deprotection can lead to alkylation of sensitive residues like Trp, Met, and Cys if not effectively scavenged.[9][11] |

Strategic Considerations: Boc vs. Fmoc

The choice between the Boc and Fmoc strategies is a critical decision in peptide synthesis.

References

- 1. csbio.com [csbio.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. Boc Protected Compounds [bzchemicals.com]

- 21. chempep.com [chempep.com]

- 22. researchgate.net [researchgate.net]

- 23. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. peptide.com [peptide.com]

- 25. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 26. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 27. peptide.com [peptide.com]

- 28. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Safe Handling of Boc-D-2-Pal-OH

This technical guide provides comprehensive safety information and handling procedures for Boc-D-2-Pal-OH (Nα-Boc-3-(2-pyridyl)-D-alanine), a key building block in peptide synthesis for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative used in the synthesis of peptides. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Chemical Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoate |

| Synonyms | Nα-Boc-3-(2-pyridyl)-D-alanine, Boc-D-Ala(2'-pyridyl)-OH |

| CAS Number | 98266-32-1 |

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.30 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 140-152 °C |

| Solubility | Data not readily available. Described as slightly soluble in methanol. For solutions, it is recommended to warm the tube at 37°C and use sonication. |

| Optical Rotation | [a]D20 = +17 ± 2º (c=1 in MeOH) |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Precautionary Statements

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Engineering Controls

Use in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust. Ensure that eyewash stations and safety showers are easily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator for dusts should be worn.

General Hygiene

Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. Recommended storage temperatures from suppliers vary, ranging from 2-8°C to -20°C for long-term storage of the powder.

Experimental Protocols: Boc-Solid Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-based solid-phase peptide synthesis. The following is a general protocol for the incorporation of this compound into a peptide chain on a solid support.

Materials

-

This compound

-

Merrifield or PAM resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

N,N-Dimethylformamide (DMF)

-

Scavengers (e.g., anisole, thioanisole) for cleavage

-

Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Filter and treat with a fresh 50% TFA in DCM solution for 30 minutes.

-

Wash the resin with DCM, followed by isopropanol, and then DCM again.

-

-

Neutralization:

-

Wash the resin with DMF.

-

Treat the resin with a 10% solution of DIEA in DMF for 5 minutes (repeat this step).

-

Wash the resin with DMF.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

-

Peptide Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash and dry the peptide-resin.

-

Treat the peptide-resin with a cleavage cocktail (e.g., HF with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and training.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Biological Context: Application in Targeting the p53-MDM2 Pathway

While this compound does not have a direct role in signaling pathways, it is a crucial component for synthesizing peptides that can modulate these pathways. A significant application of peptides containing unnatural amino acids like 2-pyridyl-alanine is the development of inhibitors for protein-protein interactions, such as the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[1][2]

The p53 pathway is a critical cellular stress response network that can trigger cell cycle arrest, DNA repair, or apoptosis, thereby preventing tumor formation.[3][4] MDM2 is a primary cellular inhibitor of p53, binding to it and promoting its degradation.[5] In many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions.[6][7]

Peptides designed to mimic the p53 binding region can competitively bind to MDM2, preventing it from interacting with and degrading p53. This restores p53 function, leading to the suppression of tumor growth. The incorporation of non-natural amino acids like 2-pyridyl-D-alanine can enhance the peptide's binding affinity, stability, and cell permeability.

The following diagram illustrates the p53 signaling pathway and the role of MDM2, highlighting where inhibitors developed from building blocks like this compound would act.

References

- 1. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDM2-p53 interaction inhibitors Library [chemdiv.com]

- 7. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]

Commercial Suppliers and Technical Guide to Boc-Pyridylalanine Derivatives in Research

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids like pyridylalanine into peptides and other molecules is a critical step in designing novel therapeutics and research tools. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), and its application to D-pyridylalanine derivatives offers a gateway to creating unique molecular architectures. This technical guide provides a comprehensive overview of commercial suppliers of Boc-D-2-pyridylalanine and its related isomers, their key chemical properties, and a generalized protocol for their use in peptide synthesis.

Introduction to Boc-Pyridylalanine Derivatives

Pyridylalanine is an unnatural amino acid that incorporates a pyridine (B92270) ring in its side chain. This feature imparts unique properties to peptides, including the potential for metal chelation, altered hydrophilicity, and the ability to form hydrogen bonds, which can influence peptide conformation and receptor binding. The use of the D-enantiomer can enhance metabolic stability by reducing susceptibility to enzymatic degradation. The Boc protecting group on the alpha-amino function allows for a robust and widely used strategy in solid-phase peptide synthesis.

Commercial Suppliers of Boc-Pyridylalanine Derivatives

A variety of chemical suppliers offer Boc-protected pyridylalanine derivatives. The following table summarizes a selection of commercially available compounds, including Boc-D-2-pyridylalanine and its isomers.

| Product Name | Isomer | Supplier(s) |

| Boc-D-2-pyridylalanine | 2-pyridyl, D-isomer | Chem-Impex, Cusabio, LookChem, ChemicalBook |

| Boc-L-2-pyridylalanine | 2-pyridyl, L-isomer | Chem-Impex, Cusabio, ChemicalBook |

| Boc-D-3-pyridylalanine | 3-pyridyl, D-isomer | Chem-Impex |

| Boc-L-3-pyridylalanine | 3-pyridyl, L-isomer | Chem-Impex, Asymchem, BOC Sciences |

| Boc-D-4-pyridylalanine | 4-pyridyl, D-isomer | Chem-Impex |

| Boc-L-4-pyridylalanine | 4-pyridyl, L-isomer | Chem-Impex, Cusabio |

Quantitative Data of Boc-Pyridylalanine Derivatives

The following tables provide key quantitative data for various Boc-pyridylalanine derivatives, facilitating comparison and selection for specific research applications.

Table 1: Properties of Boc-2-pyridylalanine Derivatives

| Property | Boc-D-2-pyridylalanine | Boc-L-2-pyridylalanine |

| CAS Number | 98266-32-1[1] | 71239-85-5[2] |

| Molecular Formula | C₁₃H₁₈N₂O₄[1] | C₁₃H₁₈N₂O₄[2] |

| Molecular Weight | 266.3 g/mol [1] | 266.3 g/mol [2] |

| Purity | ≥99% (HPLC)[1] | ≥99% (HPLC)[2] |

| Melting Point | 140-146 °C[1] | 140-143 °C[2] |

| Appearance | White powder[1] | White powder[2] |

| Optical Rotation | [α]D²⁰ = +17 ± 2° (c=1 in MeOH)[1] | [α]D²⁰ = -14 ± 1° (c=1 in MeOH)[2] |

| Storage | 0-8 °C[1] | 0-8 °C[2] |

Table 2: Properties of Boc-3-pyridylalanine Derivatives

| Property | Boc-D-3-pyridylalanine | Boc-L-3-pyridylalanine |

| CAS Number | 98266-33-2[] | 117142-26-4[4] |

| Molecular Formula | C₁₃H₁₈N₂O₄[] | C₁₃H₁₈N₂O₄[4] |

| Molecular Weight | 266.29 g/mol [] | 266.30 g/mol [4] |

| Purity | ≥98% (HPLC)[] | ≥99%[4] |

| Melting Point | 134-148 °C[] | Not specified |

| Appearance | White powder[] | Not specified |

| Optical Rotation | Not specified | Not specified |

| Storage | 2-8 °C[] | Not specified |

Table 3: Properties of Boc-4-pyridylalanine Derivatives

| Property | Boc-D-4-pyridylalanine | Boc-L-4-pyridylalanine |

| CAS Number | 269396-68-1 (β-homo) | 37535-57-2[5] |

| Molecular Formula | C₁₄H₂₀N₂O₄ (β-homo)[6] | C₁₃H₁₈N₂O₄[5] |

| Molecular Weight | 280.32 g/mol (β-homo)[6] | 266.3 g/mol [5] |

| Purity | ≥99% (HPLC) (β-homo)[6] | ≥99.5% (Chiral HPLC)[5] |

| Melting Point | 145-151 °C (β-homo)[6] | 224-232 °C[5] |

| Appearance | Off-white powder (β-homo)[6] | White to off-white powder[5] |

| Optical Rotation | [α]D²⁵ = +15 ± 2° (c=1 in EtOH) (β-homo)[6] | [α]D²⁰ = -30 ± 1° (c=1 in DMF)[5] |

| Storage | 0-8 °C (β-homo)[6] | 0-8 °C[5] |

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a Boc-D-pyridylalanine derivative into a peptide chain using manual solid-phase synthesis. This protocol may require optimization based on the specific sequence and scale of the synthesis.

Materials:

-

Appropriate solid support (e.g., Merrifield resin, PAM resin)

-

Boc-D-pyridylalanine derivative

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU, DIC/HOBt)

-

Scavengers (e.g., triisopropylsilane, water) for cleavage

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

-

Drain the vessel and add fresh deprotection solution for 20-30 minutes.

-

Wash the resin thoroughly with DCM followed by DMF.

-

-

Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF. Wash with DMF.

-

Amino Acid Coupling:

-

Dissolve the Boc-D-pyridylalanine (typically 2-4 equivalents relative to resin substitution) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add DIPEA (2-4 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail containing TFA and appropriate scavengers for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

-

Purification and Analysis: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified peptide by mass spectrometry.

Visualizing the Workflow

The following diagram illustrates the general workflow for utilizing Boc-pyridylalanine derivatives in research, from initial selection to the final application of the synthesized peptide.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by a generic "pyridylalanine-containing peptide" are not defined without a specific peptide sequence and biological target, the incorporation of these unnatural amino acids is a key strategy in drug design to modulate known pathways. The diagram below illustrates the logical relationship of how a pyridylalanine-containing peptide, once designed and synthesized, could interact with a cellular signaling pathway.

The unique properties of the pyridylalanine residue, such as its ability to form specific hydrogen bonds or coordinate with metals, can be exploited to enhance the binding affinity and selectivity of the peptide for its target receptor, thereby modulating the downstream signaling pathway with greater potency or specificity. The choice of the D-isomer also contributes to a longer duration of action by increasing resistance to proteolysis. This strategic design is a cornerstone of modern peptide-based drug development.

References

A Comprehensive Technical Guide to Boc Solid-Phase Peptide Synthesis

For decades, the tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide chemistry. Developed by R. Bruce Merrifield, a Nobel laureate for this work, Boc SPPS provides a robust and reliable method for the stepwise assembly of amino acids into peptides of varying lengths and complexities. This guide offers an in-depth exploration of the core principles, experimental protocols, and critical considerations for researchers, scientists, and professionals in drug development employing this powerful technique.

Core Principles of Boc SPPS

Boc SPPS is predicated on a "graduated acidolysis" approach.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide, with the growing peptide chain covalently anchored to an insoluble solid support (resin).[2] The α-amino group of each incoming amino acid is temporarily protected by the acid-labile Boc group. In contrast, reactive amino acid side chains are protected by groups, typically benzyl-based, that are stable to the conditions used for Boc removal but can be cleaved by a much stronger acid at the end of the synthesis.[2]

The synthesis follows a cyclical process for each amino acid addition, comprising three main steps:

-

Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine at the N-terminus of the growing peptide chain.[2]

-

Neutralization: The resulting protonated amine (as a trifluoroacetate (B77799) salt) is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.[2][3]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine, forming a new peptide bond.[4]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[5][6]

Resins, Reagents, and Quantitative Parameters

The success of Boc SPPS hinges on the appropriate selection of resins and reagents. The following tables summarize key quantitative data and common components used in this methodology.

| Parameter | Typical Value | Notes |

| Resin Loading Capacity | 0.5 - 1.0 mmol/g | Lower loading (0.1-0.2 mmol/g) is often preferred for long or difficult sequences to minimize steric hindrance.[5][7][8] |

| Coupling Efficiency | >99% | For standard amino acids. Sterically hindered residues (e.g., Val, Ile) may exhibit lower efficiency (98-99%) and require longer coupling times or more potent reagents.[9] |

| Deprotection Time | 20 - 30 minutes | A pre-wash (5 min) followed by a longer deprotection step is common.[5] |

| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. Reaction completion is monitored.[4][10] |

| Final Cleavage Time | 45 - 60 minutes | Typically performed at 0°C.[5] |

Table 1: Typical Quantitative Parameters in Boc SPPS

| Component | Reagent/Material | Purpose |

| Solid Support | Merrifield Resin (chloromethylpolystyrene), PAM Resin | Anchors the first amino acid and supports the growing peptide chain.[5] |

| MBHA/BHA Resin | Used for the synthesis of C-terminal peptide amides.[5][11] | |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | Temporary protection of the N-terminal amine.[2] |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (typically 50%) | Removes the Nα-Boc group in each cycle.[2][5] |

| Neutralization Reagent | Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM | Neutralizes the protonated N-terminal amine after deprotection.[2][5] |

| Coupling Reagents | N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt) | Activates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[4][12] |

| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Cleaves the completed peptide from the resin and removes side-chain protecting groups.[5][6][13] |

| Scavengers | Anisole (B1667542), p-cresol, thiocresol, dimethyl sulfide (B99878) (DMS) | Trap reactive carbocations generated during final cleavage to prevent side reactions.[5][14] |

Table 2: Common Reagents and Materials in Boc SPPS

Experimental Protocols

The following sections provide detailed, generalized protocols for the key stages of Boc solid-phase peptide synthesis.

Attachment of the First Amino Acid (Loading)

Protocol 3.1.1: Loading a Boc-Amino Acid onto Merrifield Resin (Cesium Salt Method)

This method is widely used for attaching the first amino acid to chloromethylated resins like Merrifield resin.[15][16]

-

Prepare Cesium Salt: Dissolve the Boc-amino acid (1.0 mmol) in methanol (B129727) (5 mL) and add water (0.5 mL). Adjust the pH to 7.0 with a 20% aqueous cesium carbonate solution.

-

Dry the Salt: Evaporate the solution to dryness. Add N,N-Dimethylformamide (DMF) (2.5 mL) and evaporate to dryness again. Repeat the DMF addition and evaporation to ensure the salt is anhydrous.

-

Swell the Resin: Swell the Merrifield resin (1.0 g, ~1.0 mmol/g) in DMF (6-8 mL) in a reaction vessel for at least 1 hour.

-

Attachment Reaction: Add the dried Boc-amino acid cesium salt (1.0 equivalent based on resin chlorine content) to the swollen resin.

-

Heat: Shake the mixture at 50°C for 24 hours.

-

Wash: Filter the resin and wash sequentially with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).

-

Dry: Dry the loaded resin in vacuo to a constant weight.

The Synthetic Cycle: Deprotection, Neutralization, and Coupling

The following protocols are repeated for each amino acid to be added to the peptide chain.

Protocol 3.2.1: Nα-Boc Deprotection

-

Swell: Swell the peptide-resin in Dichloromethane (DCM) (10 mL/g resin) for 30 minutes.

-

Pre-wash: Drain the DCM and add a 50% TFA in DCM solution. Agitate for 5 minutes.[5]

-

Deprotect: Drain the solution and add a fresh 50% TFA in DCM solution. Agitate for 20-25 minutes.[5]

-

Wash: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then Isopropanol (IPA) (2x) to remove residual acid.[5]

Protocol 3.2.2: Neutralization

-

Swell: Swell the deprotected peptide-resin in DCM (10 mL/g resin).

-

Neutralize: Add a 10% DIEA in DCM solution and agitate for 2 minutes. Drain and repeat this step once more.[5][17]

-

Wash: Wash the resin thoroughly with DCM (5x) to remove excess base. The resin is now ready for coupling.

Note on In Situ Neutralization: To improve efficiency, especially for difficult sequences, neutralization can be performed simultaneously with coupling.[3][18] In this method, the base (DIEA) is added directly to the activated amino acid solution, which is then added to the washed, un-neutralized peptide-resin.

Protocol 3.2.3: Amino Acid Coupling (DCC/HOBt Method)

-

Activate Amino Acid: In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF. Cool the solution to 0°C.[4][17]

-

Add DCC (2-4 equivalents) to the solution and stir at 0°C for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Couple: Add the activated amino acid solution (the "active ester") to the neutralized peptide-resin.

-

React: Agitate the mixture at room temperature for 1-2 hours.

-

Monitor: Remove a small sample of resin beads, wash them, and perform a Kaiser test (Protocol 3.3) to check for free amines. A negative result (yellow beads) indicates complete coupling.[19][20]

-

Recouple (if necessary): If the Kaiser test is positive (blue beads), drain the solution and repeat the coupling step with fresh reagents.[20]

-

Wash: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Monitoring the Coupling Reaction

Protocol 3.3.1: The Kaiser (Ninhydrin) Test

The Kaiser test is a sensitive qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[19][20][21]

-

Prepare Reagents:

-

Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

-

Solution B: 80 g phenol (B47542) in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

-

-

Test: Place a small sample of washed and dried resin beads (1-5 mg) in a small test tube.

-

Add Reagents: Add 2-3 drops of each solution (A, B, and C) to the test tube.

-

Heat: Heat the tube at 100-120°C for 5 minutes.

-

Observe:

-

Positive Result (Incomplete Coupling): Intense blue/purple color on the beads and in the solution.

-

Negative Result (Complete Coupling): Colorless or yellow solution and beads.

-

Final Cleavage and Deprotection

Protocol 3.4.1: High-HF Cleavage

This procedure simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus. [6][13][22]